molecular formula C7H9NO3S B072560 4-Methoxybenzenesulfonamide CAS No. 1129-26-6

4-Methoxybenzenesulfonamide

Cat. No. B072560
Key on ui cas rn: 1129-26-6
M. Wt: 187.22 g/mol
InChI Key: MSFQEZBRFPAFEX-UHFFFAOYSA-N
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Patent
US04874894

Procedure details

Proceeding in a manner similar to that described in Example 1, part B above, 100.42 g (0.486 m) of 4-methoxybenzenesulfonyl chloride from part A above was interacted with ammonium hydroxide and acidified to obtain 69.25 g of 4-methoxybenzenesulfonamide, a white solid which melted at 111.5°-112.5° C. The nuclear magnetic resonance spectrum was in accord with the assigned structure.
Quantity
100.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[OH-].[NH4+:14]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH2:14])(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100.42 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 69.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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